Cas no 2228184-62-9 (2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine)
2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine
- 2228184-62-9
- 2-[1-(4-bromo-3-methylphenyl)cyclopropyl]ethan-1-amine
- EN300-1923205
-
- Inchi: 1S/C12H16BrN/c1-9-8-10(2-3-11(9)13)12(4-5-12)6-7-14/h2-3,8H,4-7,14H2,1H3
- InChI Key: MWIOUJSTCUMZSW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C)C1(CCN)CC1
Computed Properties
- Exact Mass: 253.04661g/mol
- Monoisotopic Mass: 253.04661g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26Ų
2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1923205-1g |
2-[1-(4-bromo-3-methylphenyl)cyclopropyl]ethan-1-amine |
2228184-62-9 | 1g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-1923205-5g |
2-[1-(4-bromo-3-methylphenyl)cyclopropyl]ethan-1-amine |
2228184-62-9 | 5g |
$3687.0 | 2023-09-17 | ||
| Enamine | EN300-1923205-10g |
2-[1-(4-bromo-3-methylphenyl)cyclopropyl]ethan-1-amine |
2228184-62-9 | 10g |
$5467.0 | 2023-09-17 | ||
| Enamine | EN300-1923205-0.05g |
2-[1-(4-bromo-3-methylphenyl)cyclopropyl]ethan-1-amine |
2228184-62-9 | 0.05g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1923205-0.1g |
2-[1-(4-bromo-3-methylphenyl)cyclopropyl]ethan-1-amine |
2228184-62-9 | 0.1g |
$1119.0 | 2023-09-17 | ||
| Enamine | EN300-1923205-0.25g |
2-[1-(4-bromo-3-methylphenyl)cyclopropyl]ethan-1-amine |
2228184-62-9 | 0.25g |
$1170.0 | 2023-09-17 | ||
| Enamine | EN300-1923205-0.5g |
2-[1-(4-bromo-3-methylphenyl)cyclopropyl]ethan-1-amine |
2228184-62-9 | 0.5g |
$1221.0 | 2023-09-17 | ||
| Enamine | EN300-1923205-1.0g |
2-[1-(4-bromo-3-methylphenyl)cyclopropyl]ethan-1-amine |
2228184-62-9 | 1g |
$1500.0 | 2023-05-31 | ||
| Enamine | EN300-1923205-2.5g |
2-[1-(4-bromo-3-methylphenyl)cyclopropyl]ethan-1-amine |
2228184-62-9 | 2.5g |
$2492.0 | 2023-09-17 | ||
| Enamine | EN300-1923205-5.0g |
2-[1-(4-bromo-3-methylphenyl)cyclopropyl]ethan-1-amine |
2228184-62-9 | 5g |
$4349.0 | 2023-05-31 |
2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine Related Literature
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine
Compound 2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine (CAS No. 2228184-62-9)
The compound 2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine, identified by the CAS registry number 2228184-62-9, is a specialized organic compound with a unique structure and potential applications in various fields. This compound belongs to the class of amines, specifically featuring a cyclopropane ring and a substituted phenyl group. The presence of a bromine atom and a methyl group on the phenyl ring introduces interesting electronic and steric properties, making it a valuable molecule for research and development in chemistry and related disciplines.
Recent studies have highlighted the importance of such compounds in drug discovery and materials science. The cyclopropyl group is known for its strained ring system, which can impart unique reactivity and stability to the molecule. This feature makes it an attractive component in the design of bioactive compounds, particularly in the context of medicinal chemistry. The bromo substituent on the phenyl ring further enhances the molecule's versatility, as it can serve as a reactive site for various chemical transformations or as a directing group in aromatic substitution reactions.
In terms of synthesis, the compound can be prepared through a combination of coupling reactions and cyclopropanation techniques. For instance, the formation of the cyclopropane ring can be achieved via Simmons-Smith reaction or other analogous methods, while the substitution patterns on the phenyl ring can be tailored using standard aromatic substitution protocols. The integration of these functional groups into a single molecule creates a platform for exploring its reactivity, stability, and potential applications.
One area where this compound has shown promise is in pharmacology. The combination of an amine group with a substituted phenyl-cyclopropane system may confer bioactivity against specific targets, such as enzymes or receptors. Recent research has focused on evaluating its potential as an inhibitor or modulator in various biological pathways. For example, studies have explored its interaction with G-protein coupled receptors (GPCRs), which are critical targets in drug development due to their role in cellular signaling.
Beyond pharmacology, this compound has also been investigated for its role in materials science. The cyclopropane moiety contributes to structural rigidity, which can be advantageous in designing materials with specific mechanical or electronic properties. Additionally, the bromine substituent can facilitate cross-coupling reactions, enabling the incorporation of this compound into larger molecular frameworks or polymer systems.
The synthesis and characterization of this compound have been documented in several recent publications, emphasizing its stability under various conditions and its reactivity toward common reagents. Researchers have also explored its spectroscopic properties, including UV-vis and NMR spectra, to better understand its electronic structure and conformational preferences.
In conclusion, 2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine (CAS No. 2228184-62-9) is a versatile organic compound with significant potential in both academic research and industrial applications. Its unique combination of functional groups makes it an intriguing candidate for exploring new chemical reactions, developing bioactive agents, and designing advanced materials.
2228184-62-9 (2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)